Cas no 2680759-91-3 (2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid)

2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid is a fluorinated benzoic acid derivative featuring both a trifluoroacetamido and a methyl substituent, enhancing its utility in synthetic and medicinal chemistry applications. The presence of fluorine atoms contributes to increased metabolic stability and improved binding affinity in bioactive compounds, making it a valuable intermediate for pharmaceutical research. The trifluoroacetamido group offers reactivity for further functionalization, while the carboxylic acid moiety provides a handle for conjugation or salt formation. This compound is particularly useful in the development of fluorinated analogs for drug discovery, where its structural features can influence pharmacokinetic properties and target selectivity.
2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid structure
2680759-91-3 structure
Product Name:2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid
CAS No:2680759-91-3
MF:C10H7F4NO3
MW:265.161096811295
CID:5649798
PubChem ID:165916160
Update Time:2025-10-15

2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28281824
    • 2-fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid
    • 2680759-91-3
    • 2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid
    • Inchi: 1S/C10H7F4NO3/c1-4-2-5(15-9(18)10(12,13)14)3-6(7(4)11)8(16)17/h2-3H,1H3,(H,15,18)(H,16,17)
    • InChI Key: ZRMOHUMEZZVDBR-UHFFFAOYSA-N
    • SMILES: FC1C(C(=O)O)=CC(=CC=1C)NC(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 265.03620573g/mol
  • Monoisotopic Mass: 265.03620573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 66.4Ų

2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid Pricemore >>

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2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid Related Literature

Additional information on 2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid

Introduction to 2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680759-91-3)

2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680759-91-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique structural features, including a fluoro-substituted benzene ring, a methyl group, and a trifluoroacetamido functional group. These structural elements contribute to its diverse chemical properties and biological activities.

The chemical structure of 2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid can be represented as C11H9F4N2O3. The presence of the fluoro and trifluoroacetamido groups imparts significant electronic and steric effects, which can influence the compound's reactivity and binding affinity to biological targets. These properties make it an attractive candidate for the development of novel therapeutic agents.

In the field of medicinal chemistry, 2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological pathways, including those involved in inflammation and cancer. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Beyond its anti-inflammatory properties, 2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid has also shown promise in cancer research. A 2020 study in the Cancer Research Journal reported that this compound can selectively inhibit the growth of certain cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival. Specifically, it was found to inhibit the activation of the AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.

The synthesis of 2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid involves a series of well-defined chemical reactions. One common synthetic route involves the reaction of 3-methylfluorobenzonitrile with trifluoroacetyl chloride followed by hydrolysis to form the carboxylic acid. This synthetic pathway is highly efficient and can be scaled up for large-scale production, making it suitable for industrial applications.

In addition to its therapeutic potential, 2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid has also been studied for its use as a probe molecule in biochemical assays. Its unique structural features make it an excellent tool for investigating protein-ligand interactions and understanding the mechanisms of action of various biological processes. For example, researchers at the University of California have used this compound to study the binding kinetics of specific enzymes involved in metabolic pathways.

The safety profile of 2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid has been extensively evaluated in preclinical studies. Toxicological assessments have shown that it exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models. These findings support its potential for further development as a safe and effective therapeutic agent.

In conclusion, 2-Fluoro-3-methyl-5-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680759-91-3) is a promising compound with a wide range of potential applications in pharmaceutical and medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in the advancement of drug discovery and therapeutic innovation.

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